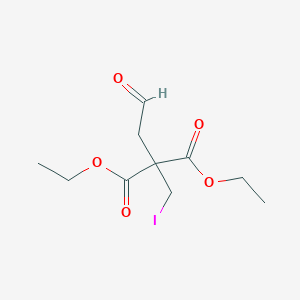
1-Bromo-3-(1-chloro-4-methylhex-4-enyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(1-chloro-4-methylhex-4-enyl)benzene is an organic compound that belongs to the class of bromochlorobenzenes. These compounds are characterized by the presence of both bromine and chlorine atoms attached to a benzene ring. The specific structure of this compound includes a benzene ring substituted with a bromine atom at the first position and a 1-chloro-4-methylhex-4-enyl group at the third position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(1-chloro-4-methylhex-4-enyl)benzene can be achieved through various synthetic routes. One common method involves the electrophilic substitution of bromine and chlorine on a benzene ring. The reaction typically requires a catalyst such as iron(III) chloride (FeCl3) and is carried out under controlled temperature conditions to ensure selective substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-(1-chloro-4-methylhex-4-enyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents such as sodium iodide (NaI) in acetone.
Oxidation Reactions: The compound can be oxidized to form corresponding bromochlorobenzene derivatives using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium iodide (NaI) in acetone at room temperature.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of iodinated derivatives.
Oxidation: Formation of bromochlorobenzene carboxylic acids.
Reduction: Formation of bromochlorobenzene alcohols.
Applications De Recherche Scientifique
1-Bromo-3-(1-chloro-4-methylhex-4-enyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(1-chloro-4-methylhex-4-enyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various electrophilic aromatic substitution reactions. It can also interact with enzymes and proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-3-chlorobenzene: A simpler analog with only bromine and chlorine substituents on the benzene ring.
1-Bromo-4-chlorobenzene: Another analog with different positional isomerism.
1-Bromo-3,4-(methylenedioxy)benzene: A compound with additional methylenedioxy substituents.
Uniqueness
1-Bromo-3-(1-chloro-4-methylhex-4-enyl)benzene is unique due to the presence of the 1-chloro-4-methylhex-4-enyl group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and reactivity patterns that are not observed in simpler analogs.
Propriétés
Numéro CAS |
651332-19-3 |
|---|---|
Formule moléculaire |
C13H16BrCl |
Poids moléculaire |
287.62 g/mol |
Nom IUPAC |
1-bromo-3-(1-chloro-4-methylhex-4-enyl)benzene |
InChI |
InChI=1S/C13H16BrCl/c1-3-10(2)7-8-13(15)11-5-4-6-12(14)9-11/h3-6,9,13H,7-8H2,1-2H3 |
Clé InChI |
ICCAKASEXLNVCB-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)CCC(C1=CC(=CC=C1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(3-Fluoropropyl)-1,5-bis(4-hydroxyphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519852.png)
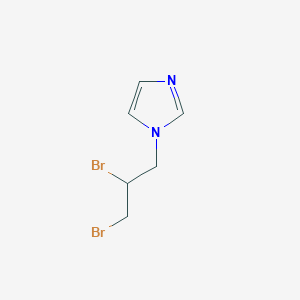
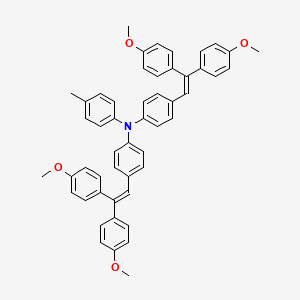
![2-{4-[(4-methoxyphenyl)sulfanyl]phenyl}-1H-imidazole](/img/structure/B12519862.png)
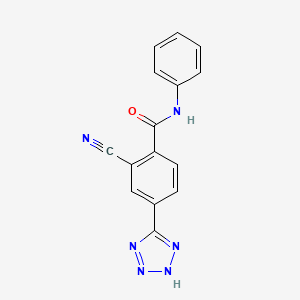
![N-[(3-Bromophenyl)methyl]-N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B12519873.png)
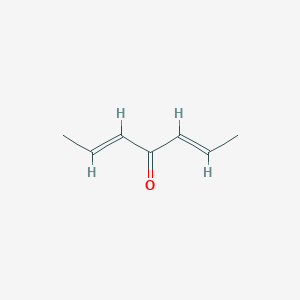
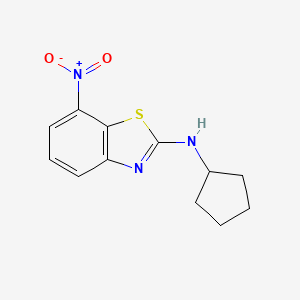

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2-sulfanylethyl)thiourea](/img/structure/B12519890.png)
![Hexanoic acid, 6-[[[[(4-nitrophenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B12519915.png)
